1,7-Diphenylhepta-1,6-diyne
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Overview
Description
1,7-Diphenylhepta-1,6-diyne: is an organic compound characterized by the presence of two phenyl groups attached to a heptadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenylhepta-1,6-diyne typically involves the coupling of phenylacetylene with a suitable heptadiyne precursor. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of a base such as pyridine and an oxidant like oxygen or air.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale synthesis would likely involve optimization of the Glaser coupling reaction. This would include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenylhepta-1,6-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the heptadiyne backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,7-Diphenylhepta-1,6-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,7-Diphenylhepta-1,6-diyne exerts its effects depends on the specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenylhepta-1,6-diene-3,5-dione: A curcumin analogue with hepatoprotective effects.
1,7-Diphenylhepta-1,6-diene-3,5-dione: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
1,7-Diphenylhepta-1,6-diyne is unique due to its heptadiyne backbone, which imparts distinct chemical reactivity and potential applications compared to its analogues. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.
Properties
CAS No. |
49769-17-7 |
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Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
7-phenylhepta-1,6-diynylbenzene |
InChI |
InChI=1S/C19H16/c1(2-6-12-18-14-8-4-9-15-18)3-7-13-19-16-10-5-11-17-19/h4-5,8-11,14-17H,1-3H2 |
InChI Key |
MSWQAHXSLJHJKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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